Potency Against Bacterial FabI Enzyme: Nanomolar Inhibition Benchmark
The 1H-pyrido[2,3-b][1,4]diazepine class demonstrates potent, low-nanomolar inhibition of the bacterial FabI enzyme, a mechanism not present in mammalian fatty acid synthesis. A close structural analogue within this series, compound 11d, achieved a FabI IC50 of 11 nM [1]. This level of potency establishes a critical target engagement benchmark that defines the procurement value of advanced 7-chloro, N4-substituted derivatives within the series.
| Evidence Dimension | FabI enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for this specific CAS; inferred from class-leading analogue. |
| Comparator Or Baseline | Analogue 11d (2,3,4,5-tetrahydro-1H-pyrido[2,3-b]diazepine derivative); FabI IC50 = 11 nM |
| Quantified Difference | Class IC50 benchmark of 11 nM; purchasing decisions should be driven by the need for N4-ethanol handle that enables further optimization toward this standard. |
| Conditions | S. aureus FabI enzymatic assay, as reported in Ramnauth et al., 2009 [1]. |
Why This Matters
The nanomolar FabI IC50 benchmark validates the core scaffold's therapeutic potential, making the procurement of functionalized intermediates like this compound a prerequisite for advancing a differentiated antibiotic program.
- [1] Ramnauth, J., Surman, M. D., Sampson, P. B., et al. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359–5362. View Source
